2-[1-(4-Chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
Overview
Description
2-[1-(4-Chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a pyridinylmethyl group, and a thioxoimidazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkylating agent to form the thioxoimidazolidinone ring.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-Chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-Chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide: shares structural similarities with other thioxoimidazolidinone derivatives and pyridine-containing compounds.
Thioxoimidazolidinone Derivatives: Compounds with similar core structures but different substituents, such as 2-thioxoimidazolidin-4-yl acetamides with various aryl or alkyl groups.
Pyridine-Containing Compounds: Molecules with pyridine rings, such as pyridinylmethyl derivatives and pyridine-based pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-12-3-5-13(6-4-12)22-16(24)14(8-15(19)23)21(17(22)25)10-11-2-1-7-20-9-11/h1-7,9,14H,8,10H2,(H2,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOZQDQNIPBGEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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